4-Fluoro-2-iodotoluene

Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

4-Fluoro-2-iodotoluene (CAS 13194-67-7) is a dihalogenated toluene derivative bearing a para-fluorine and an ortho-iodine substituent. This ortho,para-substitution pattern imparts a unique electronic and steric profile, rendering it a versatile building block in synthetic organic chemistry, particularly for palladium-catalyzed cross-coupling reactions.

Molecular Formula C7H6FI
Molecular Weight 236.02 g/mol
CAS No. 13194-67-7
Cat. No. B081044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-iodotoluene
CAS13194-67-7
Molecular FormulaC7H6FI
Molecular Weight236.02 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)F)I
InChIInChI=1S/C7H6FI/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3
InChIKeyRZGYAMQMAVTAKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-iodotoluene (CAS 13194-67-7): A Dual-Halogenated Toluene Building Block for Cross-Coupling and Pharmaceutical Intermediates


4-Fluoro-2-iodotoluene (CAS 13194-67-7) is a dihalogenated toluene derivative bearing a para-fluorine and an ortho-iodine substituent [1]. This ortho,para-substitution pattern imparts a unique electronic and steric profile, rendering it a versatile building block in synthetic organic chemistry, particularly for palladium-catalyzed cross-coupling reactions . Its dual halogen functionality—a highly reactive iodine site for bond formation and a metabolically stable fluorine atom for property modulation—makes it a strategic intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Why 4-Fluoro-2-iodotoluene (CAS 13194-67-7) Cannot Be Replaced by Simple o-Iodotoluene or p-Fluorotoluene in Advanced Synthesis


Generic substitution of 4-fluoro-2-iodotoluene with either o-iodotoluene or p-fluorotoluene fails because neither analog provides the requisite combination of orthogonal reactivity and physicochemical tuning. o-Iodotoluene lacks the para-fluorine atom, which is essential for enhancing metabolic stability, modulating electronic effects, and enabling subsequent functionalization via fluorine-specific chemistry [1]. Conversely, p-fluorotoluene lacks the reactive iodine handle, rendering it inert in the palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) that are central to modern complex molecule construction [2]. The dual-halogen motif in 4-fluoro-2-iodotoluene is specifically engineered to install the iodine's leaving group ability for C–C bond formation while retaining the fluorine's influence on the final molecule's pharmacokinetic and physicochemical profile [3].

Quantitative Differentiation: 4-Fluoro-2-iodotoluene (CAS 13194-67-7) Versus Closest Analogs


Differential Physicochemical Properties: 4-Fluoro-2-iodotoluene vs. 4-Chloro-2-iodotoluene and 4-Bromo-2-iodotoluene

In lead optimization, even subtle changes in lipophilicity can profoundly impact a molecule's ADME profile. 4-Fluoro-2-iodotoluene possesses a calculated LogP of 2.74 [1]. This value is notably lower than that of its 4-chloro (LogP 3.25) [2] and 4-bromo (LogP 3.48) [3] analogs, which have higher molecular weights and increased lipophilicity due to the larger halogen atoms. The reduced LogP of the fluorinated compound may translate to improved aqueous solubility and a lower risk of promiscuous binding, making it a preferred starting point for drug discovery programs aiming for favorable pharmacokinetics.

Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

Orthogonal Reactivity: Distinctive Boiling Point and Density of 4-Fluoro-2-iodotoluene Compared to Regioisomer 3-Fluoro-4-iodotoluene

Regioisomeric impurities can be a significant challenge in large-scale synthesis. 4-Fluoro-2-iodotoluene and its regioisomer 3-fluoro-4-iodotoluene (CAS 452-79-9) have distinct physical properties that facilitate their separation and identity confirmation. 4-Fluoro-2-iodotoluene has a boiling point of 92-94 °C at 15 mmHg and a density of 1.752 g/mL at 25 °C [REFS-1, REFS-2]. In contrast, 3-fluoro-4-iodotoluene has a higher boiling point of 138-139 °C at 9 mmHg and a higher density of 1.803 g/mL at 25 °C . This significant difference in boiling point and density provides a clear analytical and purification advantage, ensuring the correct ortho,para-substitution pattern is utilized.

Synthetic Organic Chemistry Process Chemistry Purification

Synthetic Utility in Cross-Coupling: Evidence from Patent Literature for C–C Bond Formation

The primary utility of 4-fluoro-2-iodotoluene is as an electrophilic partner in cross-coupling reactions. A key patent (US07790729B2) explicitly utilizes this compound as a starting material for further functionalization [1]. In this process, 4-fluoro-2-iodotoluene (3.2 mmol) is subjected to a radical bromination with NBS, leading to a benzyl bromide derivative in 58% isolated yield after flash chromatography [1]. While this does not directly compare to another substrate in the same reaction, it demonstrates the compound's ability to tolerate standard functionalization conditions at the benzylic position while preserving the valuable iodine handle for subsequent cross-coupling steps. This is in contrast to p-fluorotoluene, which lacks the iodine and cannot participate in this sequence.

Palladium Catalysis Cross-Coupling Reactions Pharmaceutical Intermediates

Availability and Purity: 4-Fluoro-2-iodotoluene from Major Suppliers vs. Niche Halogen Analogs

For procurement, the availability and defined purity of a building block are critical. 4-Fluoro-2-iodotoluene is offered by major global chemical suppliers including TCI (purity >97.0% GC) [1], Sigma-Aldrich (purity 97%) , and Capotchem (purity 98% GC) . In contrast, alternative halogen-substituted analogs like 4-bromo-2-iodotoluene and 4-chloro-2-iodotoluene are primarily sourced from niche or specialty chemical vendors with less widespread commercial availability [REFS-4, REFS-5]. This broader supply chain for 4-fluoro-2-iodotoluene ensures more reliable lead times, competitive pricing, and the availability of comprehensive analytical documentation (COA, MSDS), which is essential for both academic research and industrial-scale process development.

Chemical Sourcing Supply Chain Management Research Reproducibility

Recommended Procurement Scenarios for 4-Fluoro-2-iodotoluene (CAS 13194-67-7)


Medicinal Chemistry Lead Optimization: Synthesis of Fluorinated Biaryl Pharmacophores

4-Fluoro-2-iodotoluene is the substrate of choice for synthesizing fluorinated biaryl cores, a privileged scaffold in drug discovery. The iodine atom enables efficient Suzuki-Miyaura coupling with a wide range of boronic acids [REFS-1, REFS-2], while the para-fluorine is retained to beneficially modulate the final compound's metabolic stability and lipophilicity, as supported by the lower LogP values compared to chloro- and bromo- analogs [2]. Procuring this specific isomer ensures the fluorine is positioned to exert its desired electronic and steric effects without compromising the coupling efficiency at the iodine site.

Process Chemistry and Large-Scale Intermediate Synthesis

For process chemists developing scalable routes to active pharmaceutical ingredients (APIs), 4-fluoro-2-iodotoluene is a strategic intermediate. Its well-defined physical properties (bp 92-94°C/15 mmHg, density 1.752 g/mL) facilitate robust quality control and purification [3]. The availability of the compound in metric-ton quantities from industrial suppliers like Capotchem mitigates supply chain risks, while its demonstrated stability under benzylic functionalization conditions [4] provides a reliable building block for multi-step syntheses. The clear distinction in boiling point from the regioisomer 3-fluoro-4-iodotoluene simplifies process analytical technology (PAT) and ensures high isomeric purity at scale .

Academic Research: Development of Novel Cross-Coupling Methodologies

In academic settings where reproducible and well-characterized starting materials are paramount, sourcing 4-fluoro-2-iodotoluene from major global vendors (e.g., TCI, Sigma-Aldrich) is recommended [REFS-8, REFS-9]. The >97% GC purity provides a reliable baseline for exploring new catalytic systems or reaction conditions. Its dual-halogen nature allows for the investigation of chemoselective functionalization strategies, such as sequential C–I and C–H activation, which is a growing area in synthetic methodology research .

Technical Documentation Hub

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